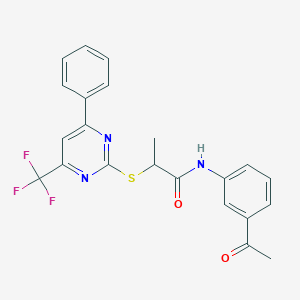
N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide: is a complex organic compound characterized by its unique structural components This compound features an acetylphenyl group, a phenyl-pyrimidinyl moiety with a trifluoromethyl group, and a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-acetylphenyl intermediate, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanamide linkage under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The pyrimidinyl ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinyl derivatives.
Applications De Recherche Scientifique
N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrimidinyl moiety may interact with nucleic acids or proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-acetylphenyl)-2-{[4-phenyl-2-pyrimidinyl]sulfanyl}propanamide: Lacks the trifluoromethyl group, which may result in different binding properties.
N-(3-acetylphenyl)-2-{[4-phenyl-6-methyl-2-pyrimidinyl]sulfanyl}propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H18F3N3O2S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C22H18F3N3O2S/c1-13(29)16-9-6-10-17(11-16)26-20(30)14(2)31-21-27-18(15-7-4-3-5-8-15)12-19(28-21)22(23,24)25/h3-12,14H,1-2H3,(H,26,30) |
Clé InChI |
OXRAUTPDGIFVRT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroisoquinolin-2(1H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B319629.png)
![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B319631.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B319632.png)
![N-(2-tert-butylphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319633.png)
![N-[3-(2-cyanoethyl)phenyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319634.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319640.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone](/img/structure/B319641.png)
![1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319642.png)
![N-benzyl-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319644.png)
![N-(4-cyanophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319645.png)
![2-{[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319646.png)
![{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B319647.png)
![N-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319649.png)
![5-(3-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319651.png)
